molecular formula C5H4N2O3 B12359379 3-oxo-4H-pyridazine-4-carboxylic acid

3-oxo-4H-pyridazine-4-carboxylic acid

Cat. No.: B12359379
M. Wt: 140.10 g/mol
InChI Key: WYKFOMZZQWJMQK-UHFFFAOYSA-N
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Description

3-Oxo-4H-pyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring with a keto group at the third position and a carboxylic acid group at the fourth position. Pyridazine derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-4H-pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to introduce the keto group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Oxo-4H-pyridazine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-oxo-4H-pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-4H-pyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a carboxylic acid group allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

3-oxo-4H-pyridazine-4-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-3H,(H,9,10)

InChI Key

WYKFOMZZQWJMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=O)C1C(=O)O

Origin of Product

United States

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